

An In-depth Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester

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Compound of Interest

Compound Name: *N*-(Diphenylmethylene)glycine
ethyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of **N-(Diphenylmethylene)glycine ethyl ester**. This Schiff base is a critical reagent in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α -amino acids, making it a valuable tool in drug discovery and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **N-(Diphenylmethylene)glycine ethyl ester** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Citations
Molecular Formula	C ₁₇ H ₁₇ NO ₂	[1] [2] [3]
Molecular Weight	267.32 g/mol	[2] [3] [4]
CAS Number	69555-14-2	[3] [4]
Appearance	White to off-white or light yellow crystalline powder, chunks, or crystals.	[1] [5] [6] [7]
Melting Point	51-53 °C (lit.)	[1] [3] [6]
Boiling Point	195 °C at 2 mmHg (lit.)	[1] [8]
Solubility	Soluble in ethanol (50 mg/mL), DMSO (slightly), methanol (slightly), chloroform, and dichloromethane. [1] [9]	[1] [9]
Density	~1.04 - 1.069 g/cm ³ (rough estimate)	[1] [8]
Flash Point	>110 °C (>230 °F) - closed cup	[3]
Purity	Typically ≥97% or ≥98% (HPLC/GC/Nonaqueous Titration). [4] [5] [6] [7] A common impurity is <2% benzophenone.	[4] [5] [6] [7]
Storage Conditions	Store at 2-8°C under an inert gas. The compound is moisture-sensitive. [2]	[2]
Synonyms	Ethyl (diphenylmethylenamino)acetate, Ethyl N- (diphenylmethylene)glycinate.	[3] [4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **N-(Diphenylmethylene)glycine ethyl ester** are crucial for obtaining high-purity material for research and development.

Synthesis Protocol: Schiff Base Condensation

N-(Diphenylmethylene)glycine ethyl ester is commonly synthesized via the condensation of glycine ethyl ester hydrochloride and benzophenone.[\[10\]](#)

Materials:

- Glycine ethyl ester hydrochloride
- Benzophenone
- Toluene (solvent)
- Diisopropylethylamine (DIPEA) (base)
- p-Toluenesulfonic acid (TsOH) (catalyst)
- Nitrogen gas (for inert atmosphere)

Procedure:

- Set up a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
- Under a nitrogen atmosphere, charge the vessel with benzophenone, toluene, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and diisopropylethylamine.[\[10\]](#)
- Heat the reaction mixture to a temperature of 90-110°C.[\[10\]](#)
- Maintain the reaction at this temperature for approximately 18 hours, monitoring the progress by a suitable method such as Thin-Layer Chromatography (TLC).[\[10\]](#)
- Upon completion, cool the reaction mixture to room temperature.
- The crude product is then isolated through standard work-up procedures, which typically involve washing with water, extraction with an organic solvent, drying the organic phase, and evaporating the solvent under reduced pressure.[\[11\]](#)

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product, particularly for removing small quantities of impurities.[12]

Materials:

- Crude **N-(Diphenylmethylene)glycine ethyl ester**
- Toluene (solvent)
- Cyclohexane (anti-solvent)

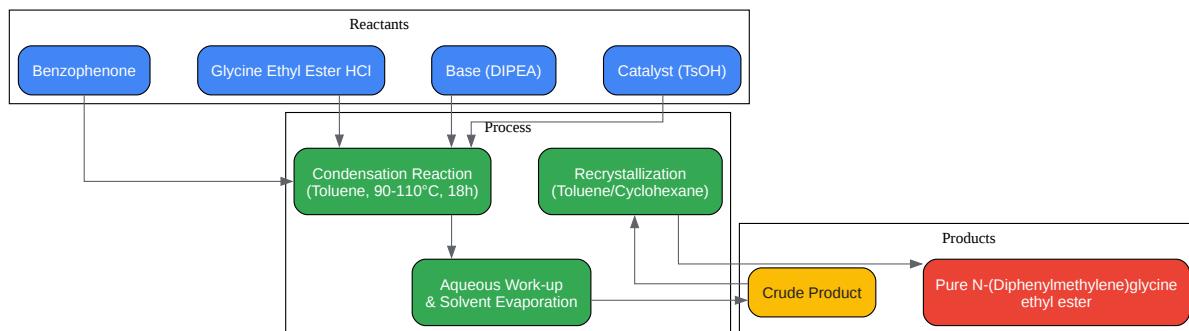
Procedure:

- In a fume hood, dissolve the crude product in a minimal amount of hot toluene (approximately 60-70 °C).[12]
- If insoluble impurities are present, perform a hot filtration to remove them.[12]
- Slowly add cyclohexane to the hot toluene solution until the solution becomes slightly cloudy. This indicates the point of saturation.[12]
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- For maximum yield, further cool the mixture in an ice bath (0-4 °C) for about one hour.[12]
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold cyclohexane to remove any residual soluble impurities.[12]
- Dry the crystals under vacuum to remove residual solvents.

Visualized Workflows and Applications

Graphviz diagrams are provided to illustrate key experimental and logical workflows involving **N-(Diphenylmethylene)glycine ethyl ester**.

Diagram 1: Synthesis and Purification Workflow

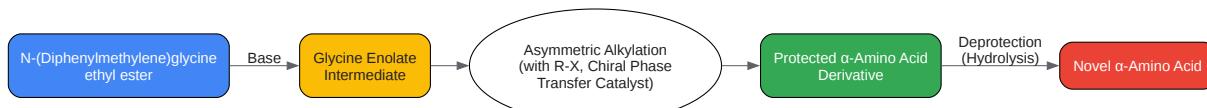


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General workflow for synthesis and purification.

Diagram 2: Application in Asymmetric Amino Acid Synthesis

The primary application of this compound is as a chiral glycine equivalent for synthesizing complex amino acids.[\[11\]](#)[\[13\]](#) The diphenylmethylene group serves as a bulky protecting group that directs the stereochemical outcome of subsequent reactions.



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Role in asymmetric synthesis of novel α -amino acids.

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